DL-Alanine-3-13C,2-d

Description

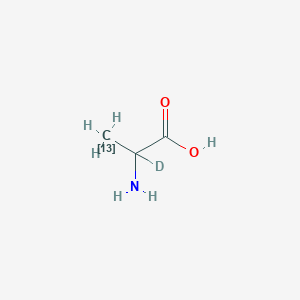

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-deuterio(313C)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-IIHJGDGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([13CH3])(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583874 | |

| Record name | (3-~13~C,2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244237-64-7 | |

| Record name | (3-~13~C,2-~2~H)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Techniques Employing Dl Alanine 3 13c,2 D

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Profiling

NMR spectroscopy is a primary technique that leverages the unique nuclear spin properties of isotopes like ¹³C and ²H. The presence of these labels in DL-Alanine-3-13C,2-d enhances NMR studies in several ways, from clarifying molecular structures to increasing signal sensitivity.

Unambiguous Elucidation of Isotopic Labeling Patterns using ¹H and ¹³C NMR

The specific placement of ¹³C at the C3 position and deuterium (B1214612) at the C2 position of DL-alanine provides distinct signatures in both proton (¹H) and carbon (¹³C) NMR spectra. In ¹H NMR, the deuterium at the C2 position leads to the absence of a proton signal at that site, simplifying the spectrum and aiding in the assignment of other proton resonances. silantes.com The presence of the ¹³C-labeled methyl group (C3) results in characteristic scalar couplings (J-couplings) between the ¹³C nucleus and the attached protons, which appear as satellite peaks flanking the main proton signal.

In ¹³C NMR, the signal from the labeled C3 carbon is significantly enhanced and exhibits a distinct chemical shift. scispace.com The coupling between the C3 carbon and its attached protons can also be observed. Furthermore, the deuterium at the C2 position induces a small isotopic shift on the resonance of the adjacent C3 carbon, providing further confirmation of the labeling pattern. This clear and predictable spectral information allows for the unambiguous confirmation of the isotopic labeling in DL-Alanine-3-13C,2-d and can be used to track the fate of these specific atoms in metabolic studies. nih.govismrm.org

Below is a table summarizing the expected NMR characteristics for DL-Alanine-3-13C,2-d.

| Nucleus | Position | Expected Observation | Significance |

| ¹H | C2 | Reduced or absent signal | Confirms deuteration at the C2 position. |

| ¹H | C3 (Methyl) | ¹³C satellites flanking the main peak | Confirms ¹³C labeling at the C3 position. |

| ¹³C | C3 | Enhanced signal at a characteristic chemical shift | Direct detection of the ¹³C label. |

| ¹³C | C2 | Isotope shift due to adjacent deuterium | Confirms deuteration at the C2 position. |

Application of Multi-Dimensional NMR (e.g., 2D ¹H-¹³C HSQC, 2D ¹³C-¹³C CT-TOCSY) for Structural and Quantitative Analyses of DL-Alanine-3-13C,2-d and its Metabolites

Multi-dimensional NMR techniques are essential for resolving complex spectra and establishing correlations between different nuclei within a molecule. For DL-Alanine-3-13C,2-d and its metabolic products, techniques like 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and 2D ¹³C-¹³C Constant-Time Total Correlation Spectroscopy (CT-TOCSY) are particularly valuable. nih.govfsu.edu

The 2D ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. hmdb.ca In the case of DL-Alanine-3-13C,2-d, a strong cross-peak would be observed connecting the ¹H chemical shift of the methyl protons to the ¹³C chemical shift of the labeled C3 carbon. This provides an unambiguous assignment of the methyl group. When this labeled alanine (B10760859) is metabolized, new cross-peaks will appear in the HSQC spectrum, allowing for the identification and quantification of metabolites that have incorporated the ¹³C label. acs.orgwellcomeopenresearch.org

The 2D ¹³C-¹³C CT-TOCSY experiment is used to establish correlations between all carbon atoms within a spin system, effectively tracing the carbon backbone of a molecule. nih.govnih.govgoogle.com For a metabolite derived from DL-Alanine-3-13C,2-d, this technique can reveal the connectivity between the labeled C3 carbon and other carbon atoms in the newly formed molecule. This is crucial for elucidating metabolic pathways and understanding how the carbon skeleton is rearranged during biochemical transformations. fsu.edu

These multi-dimensional NMR methods, enhanced by the isotopic labeling of DL-Alanine-3-13C,2-d, provide detailed structural and quantitative information about metabolic networks. nih.gov

Utilization of Labeled Alanine in Biomolecular NMR for Structural and Dynamic Characterization of Macromolecules

Isotopically labeled amino acids, including derivatives of alanine, are indispensable tools in biomolecular NMR for studying the structure and dynamics of large macromolecules like proteins. isotope.comisotope.comnmr-bio.com The introduction of ¹³C and ²H labels can simplify complex protein spectra and provide specific probes for investigating molecular motion. silantes.comckisotopes.comisotope.com

When DL-Alanine-3-13C,2-d is incorporated into a protein, the labeled methyl group serves as a sensitive probe. ckisotopes.com The ¹³C label allows for the use of ¹³C-edited and ¹³C-¹³C correlation experiments to obtain residue-specific assignments, even in large proteins where spectral overlap is a significant problem. nih.govwhiterose.ac.uk The deuteration at the C2 position helps to reduce spectral complexity by eliminating certain proton signals and their associated couplings. silantes.com

Furthermore, the dynamics of the protein can be investigated by measuring NMR relaxation parameters of the labeled ¹³C nucleus. utoronto.caacs.org These measurements provide information about molecular motions on a wide range of timescales, from fast internal motions to slower conformational changes. The strategic placement of labeled alanine residues can thus offer insights into the flexibility and function of specific regions within a protein. stanford.edupnas.org

Enhanced NMR Sensitivity through Hyperpolarization Methodologies with Labeled Substrates

A major limitation of NMR spectroscopy is its relatively low sensitivity. mdpi.comresearchgate.net Hyperpolarization techniques can overcome this limitation by dramatically increasing the polarization of nuclear spins, leading to signal enhancements of several orders of magnitude. nih.govacs.org ¹³C-labeled substrates like pyruvate (B1213749), which can be converted to alanine, are frequently used in hyperpolarization experiments. nih.govpnas.orgnih.gov

The process often involves dynamic nuclear polarization (DNP), where the high polarization of electron spins in a radical is transferred to the ¹³C nuclei of the substrate at low temperatures and high magnetic fields. nih.gov The hyperpolarized substrate is then rapidly dissolved and injected into the system of interest, allowing for real-time monitoring of metabolic processes with unprecedented sensitivity. mdpi.compsu.edu

When hyperpolarized ¹³C-labeled pyruvate is converted to alanine by the enzyme alanine transaminase, the strong ¹³C signal is transferred to the alanine molecule. nih.govpsu.edu This enables the direct observation of enzyme kinetics and metabolic fluxes in real-time, both in vitro and in vivo. nih.govpnas.org The use of DL-Alanine-3-13C,2-d as a starting material or a product in such studies can provide highly specific information about the metabolic pathways involved. acs.org

Mass Spectrometry (MS) for Precise Isotopic Abundance Measurement

Mass spectrometry is another powerful analytical technique that benefits from the use of isotopically labeled compounds. MS separates ions based on their mass-to-charge ratio, allowing for the precise determination of isotopic abundance.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Metabolomics

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard method for the accurate quantification of metabolites. eurisotop.com This technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The labeled standard is chemically identical to the endogenous analyte but has a different mass due to the isotopic label. univie.ac.at

DL-Alanine-3-13C,2-d can serve as an excellent internal standard for the quantification of alanine in biological samples. After adding a known quantity of the labeled alanine to the sample, the mixture is analyzed by MS. The instrument measures the ratio of the signal intensity of the naturally occurring alanine to that of the added labeled alanine. Because the amount of the added standard is known, the absolute concentration of the endogenous alanine can be accurately calculated. sci-hub.se

This method corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantitative results. IDMS coupled with techniques like liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of quantitative metabolomics, enabling the reliable measurement of changes in metabolite concentrations in various physiological and pathological states. eurisotop.com

Enantiomer-Specific Isotope Analysis (ESIA) for Chiral Discrimination of Labeled Alanine

Enantiomer-Specific Isotope Analysis (ESIA) is a sophisticated technique used to determine the isotopic composition of individual enantiomers (L- and D-forms) of a chiral compound. jamstec.go.jparxiv.org When applied to alanine, ESIA can reveal distinct isotopic signatures for L-alanine and D-alanine, providing insights into their origins and the processes they have undergone. jamstec.go.jparxiv.org The use of DL-Alanine-3-13C,2-d in ESIA studies allows researchers to trace the metabolic or chemical fate of each enantiomer with high specificity.

Research has demonstrated that biological and chemical processes can lead to different isotopic compositions in D- and L-alanine. arxiv.org For instance, in microbial processes, D-alanine, a key component of the peptidoglycan cell wall in many bacteria, often shows a depletion in ¹⁵N compared to L-alanine. jamstec.go.jparxiv.org This isotopic difference, denoted as Δ¹⁵N(D-L), is a result of enzymatic pathways, such as those involving alanine racemase. jamstec.go.jp In contrast, racemic alanine produced through abiotic chemical synthesis typically shows homogeneous isotopic compositions for both enantiomers. jamstec.go.jparxiv.org By introducing DL-Alanine-3-13C,2-d as a tracer, scientists can precisely follow these pathways and distinguish between biogenic and abiogenic sources of alanine in various samples, from microbial cultures to extraterrestrial materials like meteorites. jamstec.go.jp The dual labeling with ¹³C and ²H provides multiple isotopic dimensions for analysis, enhancing the discriminatory power of the technique.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Elemental Isotopic Composition

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a key analytical technique for determining the elemental isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual compounds within a mixture. cambridge.orgfmach.it The process involves separating volatile derivatives of the compounds by gas chromatography (GC), followed by their online combustion into simple gases (like CO₂ and N₂). cambridge.orgucdavis.edu These gases are then introduced into an isotope ratio mass spectrometer (IRMS) for precise measurement of their isotopic ratios. cambridge.org

For the analysis of DL-Alanine-3-13C,2-d, GC/C/IRMS is indispensable. After appropriate derivatization to make the amino acid volatile, the labeled alanine can be separated from other compounds and its specific isotopic enrichment can be quantified. ucdavis.edu This technique is crucial for ESIA, as it measures the final isotopic ratios of the separated D- and L-enantiomers. jamstec.go.jp The high precision of IRMS allows for the detection of very small variations in isotopic abundances, which is essential for studying kinetic isotope effects in enzymatic reactions or for tracing the flow of labeled compounds in metabolic studies. cambridge.orgmetsol.com The dual labeling in DL-Alanine-3-13C,2-d allows for multi-isotope analysis, where both carbon and hydrogen isotopic compositions can be investigated, providing a more detailed fingerprint of the molecule's history. metsol.comresearchgate.net

Chromatographic Separation Methods for Isotopic Resolution

The ability to separate the L- and D-enantiomers of DL-Alanine-3-13C,2-d is fundamental to its application in chiral-specific analysis. Chromatographic techniques are the primary methods used to achieve this isotopic and enantiomeric resolution.

Chiral Chromatographic Techniques for Enantiomeric Separation of Labeled Alanine

Achieving enantiomeric separation is critical for ESIA. Two primary chiral chromatography strategies are employed for amino acids like alanine. jamstec.go.jp

The first approach uses a chiral stationary phase (CSP) in a gas chromatography column. jamstec.go.jpcat-online.com These phases are themselves chiral and interact differently with the D- and L-enantiomers of the analyte, leading to different retention times and thus, separation. cat-online.comresearchgate.net A well-known example is the use of Chirasil-Val, a polysiloxane phase functionalized with L-valine-tert-butylamide, which has been successfully used for the gas chromatographic separation of amino acid enantiomers. jamstec.go.jpcat-online.com

The second method involves derivatization with a chiral reagent to form diastereomers. jamstec.go.jp The amino acid enantiomers are reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., an optically active alcohol like (R)-(-)-2-butanol). jamstec.go.jpacs.org This reaction converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated on a standard, non-chiral chromatographic column. jamstec.go.jp This diastereomer separation method has been effectively used for the ESIA of alanine, allowing for subsequent analysis by GC/C/IRMS. jamstec.go.jpacs.org

| Technique | Principle | Stationary Phase | Derivatization | Key Advantage | Reference |

|---|---|---|---|---|---|

| Direct Enantiomeric Separation | Differential interaction of enantiomers with a chiral selector. | Chiral (e.g., Chirasil-Val) | Required to make analyte volatile (e.g., N-trifluoroacetyl). | Direct separation without creating diastereomers. | jamstec.go.jpcat-online.com |

| Diastereomeric Separation | Conversion of enantiomers into diastereomers with different physical properties. | Achiral (e.g., HP-5) | Required with a chiral reagent (e.g., (R)-(-)-2-butanol) to form diastereomers. | Allows use of robust, high-temperature achiral columns. | jamstec.go.jpacs.org |

Hyphenated Techniques for Online Isotopic Analysis (e.g., GC-IRMS)

Hyphenated techniques, which couple a separation method directly to a detection or analysis method, are central to modern isotopic analysis. cambridge.orgfmach.it The coupling of Gas Chromatography with Isotope Ratio Mass Spectrometry (GC-IRMS) is a prime example and the cornerstone of compound-specific isotope analysis (CSIA) and ESIA. jamstec.go.jpfmach.it

In this setup, the GC column, which may be chiral or achiral depending on the separation strategy (as described in 3.3.1), resolves the components of the sample mixture over time. ucdavis.edu As each separated compound, such as the derivatized D- or L-alanine, elutes from the column, it is transferred directly online to a combustion furnace. cambridge.orgucdavis.edu Here, it is quantitatively converted to a simple gas (e.g., CO₂ for ¹³C analysis or N₂ for ¹⁵N analysis). ucdavis.edu This gas is then carried in a helium stream through a water trap and into the ion source of the IRMS. cambridge.orgucdavis.edu The IRMS measures the ratios of the heavy to light isotopes (¹³C/¹²C) with extremely high precision. cambridge.org

Mechanistic Insights into Metabolic Pathways Through Dl Alanine 3 13c,2 D Tracing

In-depth Analysis of Alanine (B10760859) Metabolism and Interconversion Networks

Alanine, a non-essential amino acid, plays a pivotal role in intermediary metabolism, particularly in the transport of amino groups and carbon skeletons between tissues. The specific labeling of DL-Alanine-3-13C,2-d allows for detailed investigation into its metabolic transformations.

Dynamic Flux through the Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway linking muscle and liver, facilitating the transfer of nitrogen and carbon. In muscle, pyruvate (B1213749) is transaminated with glutamate (B1630785) to form alanine, which is then released into circulation and transported to the liver. In the liver, alanine is converted back to pyruvate, which can then be used for gluconeogenesis, replenishing blood glucose levels. DL-Alanine-3-13C,2-d can be used to trace the carbon flux through this cycle. Studies using ¹³C-labeled alanine have demonstrated its rapid conversion to pyruvate and subsequent entry into metabolic products like lactate (B86563) and glutamate via the tricarboxylic acid (TCA) cycle diabetesjournals.org. The ¹³C label from alanine's C3 position can be found in various TCA cycle intermediates, such as oxaloacetate, and subsequently in amino acids like glutamate and aspartate diabetesjournals.org. This tracing helps quantify the contribution of alanine to gluconeogenesis and its interplay with glucose metabolism. For instance, the ¹³C label originating from alanine's C3 position can be distributed between the C2 and C3 positions of oxaloacetate, depending on the metabolic route taken diabetesjournals.org.

Characterization of Transamination and Deamination Pathways

Transamination and deamination are fundamental reactions in amino acid metabolism. Transamination involves the transfer of an amino group from an amino acid to a keto acid, catalyzed by aminotransferases (transaminases), with alanine transaminase (ALT) being a key enzyme in alanine metabolism rnlkwc.ac.inwikipedia.orgslideshare.net. Deamination, the removal of an amino group, typically results in the formation of ammonia (B1221849) and a keto acid rnlkwc.ac.inslideshare.net. DL-Alanine-3-13C,2-d serves as an excellent substrate to study these pathways. For example, the ¹³C label can track the carbon skeleton of alanine as it is converted to pyruvate via transamination or deamination rnlkwc.ac.increative-peptides.com. The deuterium (B1214612) label at the C2 position can also provide insights into the stereospecificity of enzymatic reactions involved in these processes isotope.comisotope.comisotope.comsigmaaldrich.com. Research has shown that alanine can be deaminated to produce pyruvate and an amino group, which can then be utilized in transamination reactions or other metabolic fates creative-peptides.com.

Quantification of Anaplerotic Fluxes and Tricarboxylic Acid (TCA) Cycle Contributions

Anaplerotic reactions replenish TCA cycle intermediates that may be consumed by biosynthetic pathways. Alanine, through its conversion to pyruvate and then to oxaloacetate via pyruvate carboxylase (PC), is a significant anaplerotic substrate acs.orgnih.gov. By using DL-Alanine-3-13C,2-d, researchers can quantify the extent to which alanine contributes to the TCA cycle pool. The ¹³C label from alanine can enter the TCA cycle as [2-¹³C]acetyl-CoA (via pyruvate dehydrogenase) or as [3-¹³C]oxaloacetate (via pyruvate carboxylation) acs.orgfrontiersin.orgunl.pt. Studies using ¹³C-labeled substrates have demonstrated that pyruvate carboxylation is a major anaplerotic pathway that replenishes TCA cycle intermediates, allowing for the use of alanine and lactate to sustain TCA cycle function nih.gov. The distribution of the ¹³C label within TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, malate, and oxaloacetate provides quantitative data on the relative contributions of different pathways to TCA cycle flux diabetesjournals.orgacs.orgfrontiersin.org.

Representative Data Table 1: ¹³C Label Distribution in TCA Cycle Intermediates from DL-Alanine-3-13C,2-d

| Metabolite | ¹³C Position in Metabolite | Expected ¹³C Labeling Pattern from DL-Alanine-3-13C,2-d |

| Pyruvate | C3 | [3-¹³C]Pyruvate |

| Acetyl-CoA | C2 | [2-¹³C]Acetyl-CoA |

| Citrate | C2, C3 | [2,3-¹³C₂]Citrate |

| α-Ketoglutarate | C2, C3 | [2,3-¹³C₂]α-Ketoglutarate |

| Succinate | C2, C3 | [2,3-¹³C₂]Succinate |

| Fumarate | C2, C3 | [2,3-¹³C₂]Fumarate |

| Malate | C2, C3 | [2,3-¹³C₂]Malate |

| Oxaloacetate | C2, C3 | [2,3-¹³C₂]Oxaloacetate |

Note: This table illustrates the theoretical distribution of the ¹³C label from DL-Alanine-3-13C,2-d into TCA cycle intermediates. Actual experimental data would involve mass isotopomer distribution analysis.

Cellular and Organismal Metabolic Flux Studies with Labeled Alanine

The application of stable isotope-labeled compounds like DL-Alanine-3-13C,2-d is fundamental to modern metabolic research, enabling the quantitative analysis of metabolic fluxes in various biological contexts.

Isotopic Tracing in Cultured Cell Lines and Biological Models

DL-Alanine-3-13C,2-d is widely used in studies employing cultured cell lines and other biological models to dissect metabolic pathways. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to detect and quantify the labeled metabolites. For instance, ¹³C-labeled alanine has been used to study its metabolism in pancreatic β-cells, revealing its conversion to lactate, glutamate, and aspartate diabetesjournals.org. These studies provide detailed insights into how cells utilize alanine for energy production and biosynthesis. The deuterium label (²H) at the C2 position offers an additional dimension for tracing, potentially aiding in distinguishing between different metabolic fates or identifying specific enzymatic steps. The application of ¹³C-MFA (Metabolic Flux Analysis) with labeled substrates like alanine allows for the quantification of intracellular fluxes and the characterization of metabolic network topology unl.ptresearchgate.netd-nb.info.

Representative Data Table 2: Metabolite Labeling Patterns in Cell Culture Studies

| Cell Type/Model | Labeled Substrate | Detected ¹³C-Labeled Metabolites | Key Metabolic Pathways Studied |

| Pancreatic β-cells | DL-Alanine-3-¹³C | [3-¹³C]Lactate, [4-¹³C]Glutamate, [2-¹³C]Glutamate, [3-¹³C]Aspartate | Glucose-Alanine Cycle, TCA Cycle |

| Glioblastoma cells | [3-¹³C]Glutamine, [2-¹³C]Glucose | [3-¹³C]Lactate, [3-¹³C]Alanine, [4-¹³C]Glutamate | Glutaminolysis, Glycolysis, TCA Cycle |

| Liver cells | [3-¹³C]Alanine | [3-¹³C]Pyruvate, [4-¹³C]Glutamate | Glucose-Alanine Cycle, Gluconeogenesis, TCA Cycle |

Note: This table provides examples of how ¹³C-labeled substrates are used in different cell models to study specific metabolic pathways. The specific labels and metabolites detected depend on the experimental design and analytical techniques.

Enzyme Kinetics and Isotope Effects Revealed by Dl Alanine 3 13c,2 D

Elucidation of Enzymatic Reaction Mechanisms

DL-Alanine-3-13C,2-d has been crucial in unraveling the catalytic pathways of several key enzymes involved in amino acid transformations.

Alanine (B10760859) racemase (AlaR) catalyzes the interconversion of L-alanine and D-alanine, an essential process for bacterial cell wall synthesis. Studies utilizing isotopically labeled alanine have provided significant insights into its mechanism, which is often proposed to involve a carbanionic intermediate or a concerted proton transfer mechanism. Kinetic isotope effect studies, particularly with deuterated alanine, are consistent with a stepwise reaction involving a carbanionic intermediate, rather than a quinoid intermediate. rsc.orgscispace.com The measured primary kinetic isotope effects (kH/kD) for Cα-H abstraction are approximately 1.57-1.66, indicating that proton abstraction is a significant step in the catalytic cycle. scispace.com Furthermore, secondary kinetic isotope effects have been observed for the external aldimine formation steps, suggesting ground-state destabilization of the C-H bond through hyperconjugation. scispace.comnih.gov Heavy-enzyme kinetic isotope effects, where the enzyme itself is isotopically labeled, have also revealed a role for protein vibrational motions in the proton transfer steps, potentially influencing hydrogen tunneling. nih.govacs.orgnih.gov

D-amino acid oxidase (DAAO) and L-amino acid oxidases catalyze the oxidative deamination of amino acids. Studies using deuterated alanine have provided strong evidence for a hydride transfer mechanism in DAAO. d-nb.inforesearchgate.netpnas.orgnih.govpnas.org For instance, significant primary deuterium (B1214612) kinetic isotope effects (kH/kD) on the rate of flavin reduction by D-alanine have been observed, with values around 9.1 at low pH. d-nb.infopnas.org The independence of primary and solvent deuterium kinetic isotope effects (KIEs) suggests a concerted transition state where C-H bond rupture and proton transfer occur simultaneously. d-nb.inforesearchgate.netresearchgate.net For L-amino acid oxidases, such as tryptophan 2-monooxygenase (TMO), similar deuterium KIEs (around 6.0) on alanine oxidation have been reported, also supporting a hydride transfer mechanism. nih.gov The observed KIEs are consistent with an irreversible C-H bond cleavage step. nih.gov

Alanine transaminases (ALT) are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from alanine to an α-keto acid. Deuterium labeling studies have provided insights into the proton transfer steps involved. For example, deuterium incorporation from solvent into alanine catalyzed by glutamate-alanine transaminase has revealed deuterium isotope effects on the rate of α-proton substitution. nih.gov These studies suggest that deuterium incorporation into alanine involves the reversible conversion to an enamine-type structure and that label is conserved during the prototropic shift from the α-carbon to the PLP cofactor. nih.govresearchgate.netnih.gov Furthermore, studies using deuterated pyruvate (B1213749) in conjunction with alanine transaminase have indicated the presence of off-pathway enamine intermediates, based on observed proton incorporation into the methyl group of alanine. nih.gov

Deuterium Kinetic Isotope Effect (DKIE) Analysis

Deuterium Kinetic Isotope Effects (DKIEs) are a powerful tool for dissecting enzymatic mechanisms by quantifying the effect of replacing hydrogen with deuterium on reaction rates.

Primary DKIEs occur when the C-D bond is directly involved in the rate-limiting step, such as bond cleavage. These effects are typically measured as kH/kD ratios greater than 1. ontosight.ailibretexts.orglibretexts.org For example, the Cα-H bond cleavage in alanine racemase exhibits primary DKIEs of 1.57-1.66. scispace.com Secondary DKIEs arise when the isotopically substituted atom is not directly involved in bond cleavage in the rate-limiting step but influences it through electronic or steric effects. ontosight.ailibretexts.org These effects are generally smaller than primary KIEs. For alanine racemase, secondary KIEs of approximately 1.13 have been observed for external aldimine formation. scispace.com The interpretation of these effects helps distinguish between different mechanistic hypotheses, such as concerted versus stepwise proton transfers. d-nb.inforesearchgate.netresearchgate.net

The magnitude and pH dependence of DKIEs are critical for identifying the rate-limiting step in an enzymatic reaction. A significant primary DKIE indicates that the cleavage of the C-H (or C-D) bond is rate-limiting. ontosight.ailibretexts.org For instance, the large DKIEs observed in D-amino acid oxidase catalysis suggest that hydride transfer is a rate-limiting step. d-nb.inforesearchgate.netpnas.org By analyzing the DKIEs in conjunction with theoretical calculations, researchers can infer the structure of the transition state, including the degree of bond breaking and formation and the involvement of catalytic residues. nih.gov The breakdown of the rule of the geometric mean in some heavy-enzyme KIE studies suggests coupled motions between the protein and the reaction coordinate, providing further detail on transition state dynamics. nih.govacs.org

Carbon-13 and Nitrogen-15 Kinetic and Equilibrium Isotope Effects

Equilibrium Isotopic Fractionation in Reversible Reactionsnih.govrutgers.edu

Beyond kinetic effects, isotopes also exhibit fractionation in reversible reactions at equilibrium. Equilibrium Isotope Effects (EIEs) arise from differences in the zero-point vibrational energies of isotopologues. In reversible enzymatic reactions, the distribution of isotopes between reactants and products at equilibrium can provide valuable mechanistic information, particularly regarding the nature of the transition state and the reversibility of individual steps.

For reactions involving alanine, such as transamination, where an amino group is transferred, equilibrium fractionation can occur. Theoretical calculations and experimental observations suggest that the equilibrium isotope fractionation between the carbon atoms of alanine and its corresponding alpha-ketoacid (pyruvate) can be significant, with ¹³C enrichment often favoring the carbonyl carbon of pyruvate due to the strength of the C=O bond compared to the C-N bond in alanine researchgate.netresearchgate.net. While direct experimental measurements of equilibrium fractionation specifically using DL-Alanine-3-¹³C,2-d in reversible alanine reactions are less commonly reported than KIE studies, the principles apply. Understanding these equilibrium distributions helps to define the thermodynamic driving forces and reversibility of enzymatic pathways.

Data Table: Kinetic Isotope Effects in Alanine Metabolism Studies

The following table summarizes representative kinetic isotope effects observed in studies involving alanine and enzymes, highlighting the type of labeling and the mechanistic insights gained.

| Enzyme/Reaction Type | Labeled Substrate | Isotope Effect Measured | Position of Label | Observed Effect (Example) | Mechanistic Insight | Reference(s) |

| Transamination | DL-Alanine-3-¹³C,2-d | kH/kD | C2 (α-carbon) | ~6.0 ± 0.5 | Rate-limiting C-H bond cleavage at the alpha-carbon. | nih.gov |

| Transamination | DL-Alanine-3-¹³C,2-d | kH/kD | C2 (α-carbon) | ~6.1 | General base-catalyzed conversion of aldimine to ketimine involves C-H bond cleavage. | acs.org |

| Oxidation | DL-Alanine-15N | ¹⁴N/¹⁵N | Nitrogen | ~1.0145 ± 0.0007 | C-N bond cleavage is involved, and its contribution to the rate-limiting step can be assessed. | nih.gov |

| Oxidation | DL-Alanine-15N | ¹⁴N/¹⁵N | Nitrogen | ~0.992 | C-N bond cleavage is not rate-limiting, or nitrogen rehybridization is asynchronous with C-H bond cleavage. | nih.gov |

| Amino Acid Dehydrogenase | DL-Alanine-15N | ¹⁴N/¹⁵N | Nitrogen | ~1.016 | Indicates protonation of nitrogen and potential C-N bond cleavage. | unl.edu |

| Racemization | DL-Alanine (perdeuterated enzyme) | Heavy Enzyme KIE | N/A | ~1.3 | Indicates coupling between enzyme vibrations and hydrogen motion in the transition state for proton transfer. | nih.gov |

Compound List:

DL-Alanine-3-¹³C,2-d

DL-Alanine-15N

DL-Alanine (perdeuterated enzyme)

Computational and Theoretical Investigations of Isotope Labeled Alanine Systems

Quantum Chemical Simulations of Chemical Reactivity and Isotopic Effects

Quantum chemical simulations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in understanding the impact of isotopic substitution on chemical reactivity and reaction rates. The core principle behind kinetic isotope effects (KIEs) lies in the differences in vibrational frequencies between isotopologues dalalinstitute.comwikipedia.org. Heavier isotopes generally possess lower vibrational frequencies, which translates to a higher activation energy required to reach the transition state for bond breaking or formation involving that isotope dalalinstitute.comwikipedia.org.

For DL-Alanine-3-13C,2-d, quantum chemical calculations can predict:

Primary Kinetic Isotope Effects (PKIEs): These are observed when a bond to the isotopically substituted atom (¹³C or ²H) is directly involved in the rate-determining step of a reaction. For instance, calculations can determine the difference in reaction rates for a C-H bond cleavage versus a C-D bond cleavage dalalinstitute.comwikipedia.org. The ¹H/²H KIE is typically larger than the ¹²C/¹³C KIE due to the greater relative mass difference wikipedia.org.

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the transition state, but its presence influences the vibrational modes and thus the reaction rate. For DL-Alanine-3-13C,2-d, SKIEs at the alpha-carbon (C2) can provide information about changes in hybridization or electronic environment during a reaction dalalinstitute.comwikipedia.org.

Reaction Pathways and Transition States: Quantum chemical methods can map out potential energy surfaces, identify transition states, and calculate activation energies for reactions involving labeled alanine (B10760859). This allows for the elucidation of reaction mechanisms, distinguishing between different pathways or stereochemical outcomes researchgate.netacs.org. For example, variational transition state theory (VTST) has been employed to study ¹³C and ²H KIEs in reactions relevant to organic chemistry acs.org.

Equilibrium Isotope Effects: These relate to the partitioning of isotopes between different chemical species at equilibrium. Theoretical calculations can predict equilibrium constants for isotopic exchange reactions, which are influenced by differences in zero-point energies and vibrational frequencies researchgate.netcaltech.edu.

Table 6.1.1: Typical Kinetic Isotope Effects (KIEs)

| Isotopic Substitution | Typical KIE (klight/kheavy) | Notes |

| ¹H / ²H (Deuterium) | 2.0 - 7.0 (Primary) | Significant effect due to large mass difference; influences bond stretching and bending vibrations. |

| ¹²C / ¹³C | 1.02 - 1.08 (Primary) | Smaller effect due to smaller relative mass difference; primarily affects stretching vibrations. |

| ¹H / ²H (Deuterium) | 1.1 - 1.4 (Secondary) | Observed when the bond to the isotope is not broken/formed but influences the transition state. |

| ¹²C / ¹³C | ~1.01 - 1.04 (Secondary) | Smaller secondary effects compared to deuterium (B1214612). |

Note: KIE values are approximate and depend heavily on the specific reaction, temperature, and computational methodology.

Molecular Dynamics Studies of Labeled Alanine in Biological Environments

Molecular Dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior of DL-Alanine-3-13C,2-d within biological contexts, such as aqueous solutions or protein environments. These simulations track the atomic trajectories of the system over time, governed by classical mechanics and force fields.

Key contributions of MD studies include:

Solvation and Hydration: MD simulations can model how DL-Alanine-3-13C,2-d interacts with water molecules. Studies on alanine dipeptides, for instance, show that while gas-phase conformers with intramolecular hydrogen bonds are stable, in aqueous solution, extended structures become more stable due to favorable dipeptide-water interactions researchgate.net. The choice of water model (e.g., OPC) and force field (e.g., FF19SB) is critical for accurate simulations ambermd.org.

Conformational Dynamics in Solution: MD can reveal the range of accessible conformations and their fluctuations in solution. By simulating the movement of atoms, MD provides insights into the time scales of conformational changes, which can be influenced by isotopic labeling nih.govcolumbia.edu.

Integration with NMR Spectroscopy: MD simulations are often used to interpret experimental Nuclear Magnetic Resonance (NMR) data. Deuterium labeling (²H) is particularly useful for NMR studies of protein dynamics, as it can simplify spectra and allow for the study of side-chain motions columbia.eduutoronto.ca. ¹³C labeling is also crucial for probing backbone dynamics columbia.edu. MD can help correlate observed NMR relaxation parameters with specific motions, such as dihedral angle fluctuations or jumps between rotamers columbia.edu.

Probing Interactions: In more complex biological systems, MD can simulate the interaction of labeled alanine with other molecules, such as peptides or proteins, providing insights into binding affinities and dynamic structural changes nih.gov.

Computational Modeling of Isotopic Fractionation Processes

Computational modeling is essential for understanding how isotopes are distributed between different chemical species during physical or chemical processes, a phenomenon known as isotopic fractionation. For DL-Alanine-3-13C,2-d, these models predict how the ¹³C and ²H labels will partition.

Key aspects of computational modeling for isotopic fractionation include:

Equilibrium Isotope Effects: Theoretical calculations, often based on vibrational analysis of potential energy surfaces, can predict the equilibrium distribution of isotopes. For amino acids, calculations have shown that isotopic exchange can occur between carboxyl sites and dissolved inorganic carbon, with varying energy barriers depending on the amino acid's structure researchgate.netcaltech.edu. These models help explain observed natural variations in isotopic compositions.

Kinetic Isotope Effects in Biological Systems: In biological pathways, kinetic isotope effects can lead to significant site-specific isotopic variations. For example, metabolic processes can preferentially utilize one isotopologue over another, leading to enrichment or depletion of specific isotopes in intermediate or final products researchgate.netscispace.com. Computational models can help elucidate the mechanisms by which enzymes or metabolic pathways exert these fractionations. Studies on alanine racemase, for instance, have used KIEs to probe the transition state structure during proton abstraction scispace.comnih.gov.

Solvent Isotope Effects: Modeling the effects of replacing H₂O with D₂O on chemical equilibria, such as acid-base properties of amino acids, is also an area of study. These models consider intrinsic isotope exchange effects and medium effects related to solvent-solute interactions mdpi.com.

Theoretical Conformational Analysis of Isotope-Labeled Alanine and its Derivatives

Understanding the three-dimensional structures and preferred conformations of amino acids and their derivatives is a cornerstone of computational chemistry. For DL-Alanine-3-13C,2-d, theoretical conformational analysis aims to identify stable spatial arrangements (conformers) and their relative energies.

Key findings and methodologies include:

Identification of Conformers: High-level ab initio calculations, such as coupled-cluster methods (e.g., CCSD(T)) with large basis sets, and DFT are used to explore the potential energy surface (PES) of alanine and its isotopologues researchgate.netresearchgate.netacs.org. These methods identify various stable conformers characterized by different dihedral angles (e.g., φ and ψ for the peptide backbone).

Relative Energies and Stability: Theoretical studies have found that alanine can exist in several low-energy conformers, with some being nearly isoenergetic researchgate.netacs.org. For example, the first three conformers of alanine have been found to be almost isoenergetic, with energy differences on the order of 0.03–0.30 kcal/mol researchgate.net. The presence of intramolecular hydrogen bonds significantly stabilizes certain conformers researchgate.netresearchgate.net.

Influence of Isotopes: While direct studies on DL-Alanine-3-13C,2-d's specific conformers are less common in the literature, studies on alanine and its dipeptides provide a strong foundation. The isotopic substitution of ¹³C or ²H is expected to cause subtle shifts in the PES and therefore minor changes in the relative energies and preferred dihedral angles of conformers due to mass-dependent vibrational effects. These effects are typically small but can be significant for precise calculations.

Solvent Effects on Conformation: Conformational preferences can change dramatically in solution compared to the gas phase. MD simulations combined with quantum chemical calculations (e.g., QM/MM) are used to model these solvent effects, showing that polar solvents like water can favor extended conformations over intramolecularly hydrogen-bonded cyclic ones researchgate.netnih.gov.

Table 6.4.1: Representative Conformational Energies for Alanine

| Conformer Designation | Relative Energy (kJ/mol) | Computational Method(s) | Notes |

| Ala-I | 0.0 | CCSD(T)/CBS | Lowest energy conformer. |

| Ala-IIA | 0.45 | CCSD(T)/CBS | Nearly isoenergetic with Ala-I; difference increases to 2.11 kJ/mol with ZPE. acs.org |

| C7eq | ~1.0-2.0 | DFT/MP2 | Stabilized by intramolecular hydrogen bond (N-H···O=C). researchgate.net |

| C5 | ~1.0-2.0 | DFT/MP2 | Another common conformer, often associated with β-turns. researchgate.net |

| C7ax | ~2.0-3.0 | DFT/MP2 | Axial conformer, generally higher in energy. researchgate.net |

Note: Energies are approximate and represent gas-phase values from literature studies on alanine or alanine dipeptides. The exact relative energies and conformer populations can depend on the computational level of theory and the inclusion of zero-point energy (ZPE) and solvent effects. The impact of specific isotopic labeling (³¹³C, ²H) on these values would be subtle but calculable.

Compound Name Table:

DL-Alanine-3-13C,2-d

Future Prospects and Emerging Research Directions for Dl Alanine 3 13c,2 D Research

Innovations in Isotopic Labeling Methodologies and Reporter Probes

The field of isotopic labeling is continuously evolving beyond uniform or single-isotope labeling towards more sophisticated, site-specific, and multi-isotope patterns. nih.gov DL-Alanine-3-13C,2-d represents an advanced reporter probe that capitalizes on the complementary strengths of carbon-13 and deuterium (B1214612) labeling.

Future innovations are expected to focus on several key areas:

Advanced NMR Techniques: Deuterium substitution for protons at specific positions, as in DL-Alanine-3-13C,2-d, is a powerful strategy to simplify complex NMR spectra and reduce the relaxation rates of neighboring ¹³C nuclei. This is particularly beneficial for studying larger proteins and protein complexes, where spectral crowding and signal loss are significant hurdles. The presence of deuterium facilitates the use of advanced solid-state and solution NMR experiments, including 2D and 3D correlation techniques that can resolve the structure and dynamics of biomolecules at an atomic level. ethz.ch

Multi-Isotope Tracing: The simultaneous use of multiple isotopes (e.g., ¹³C, ²H, ¹⁵N) is becoming a cornerstone of metabolic research. lifetein.com The dual-labeled alanine (B10760859) acts as a single, powerful molecule that can report on different metabolic events. The ¹³C label primarily tracks the carbon backbone through metabolic transformations, while the ²H label can provide information on transamination reactions and hydrogen exchange rates.

Rational Design of Probes: The specific placement of isotopes in DL-Alanine-3-13C,2-d allows researchers to ask highly specific questions. The ¹³C at the C-3 (methyl) position is ideal for tracing the entry of the alanine carbon skeleton into the Krebs cycle via pyruvate (B1213749), while the ²H at the C-2 (alpha-carbon) position can monitor the fate of the atom directly involved in the conversion between alanine and pyruvate.

| Labeling Strategy | Description | Key Advantage of DL-Alanine-3-13C,2-d |

| Single Isotope Labeling (e.g., ¹³C) | Incorporates a single type of stable isotope into a molecule. | Provides more constraints for flux models and enables advanced NMR methods. |

| Uniform Labeling (e.g., U-¹³C) | All atoms of a specific element are replaced with their stable isotope. | Site-specific labeling allows for tracking of specific atomic transformations. |

| Dual Isotope Labeling (¹³C and ²H) | Incorporates two different stable isotopes into a single molecule. | Combines the mass-tracking benefits of ¹³C for MS with the NMR spectral simplification and alternative pathway tracking benefits of ²H. nih.gov |

Synergistic Integration with Multi-Omic and Systems Biology Approaches

Systems biology aims to provide a holistic view of biological systems by integrating data from various "omic" layers, including genomics, proteomics, and metabolomics. isotope.com Stable isotope tracers like DL-Alanine-3-13C,2-d are critical for adding a dynamic, functional dimension to these otherwise static snapshots.

Emerging research will focus on:

Cross-Platform Validation: The dual-labeling scheme is uniquely suited for integrated multi-omic studies. The ¹³C label can be readily traced in both metabolomics (tracking labeled alanine and its metabolic products) and proteomics (quantifying protein turnover via techniques like SILAC) using mass spectrometry. nih.govchempep.com Simultaneously, the ²H and ¹³C labels can be monitored by NMR to provide complementary data on molecular structure and pathway dynamics, allowing for robust cross-validation of results obtained from different analytical platforms. nih.govdiagnosticsworldnews.com

Multi-Tissue Flux Modeling: Understanding the metabolic interplay between different organs and tissues is a major goal of systems biology. nih.gov Recent studies have demonstrated the power of combined ²H/¹³C tracer approaches to simultaneously quantify metabolic fluxes in multiple organs, such as the liver and kidneys. nih.gov DL-Alanine-3-13C,2-d is an ideal tracer for such studies, as alanine is a key molecule in inter-organ carbon and nitrogen transport, particularly through the glucose-alanine cycle. creative-peptides.com

Dynamic Metabolic Profiling: By applying DL-Alanine-3-13C,2-d in pulse-chase experiments, researchers can move beyond steady-state analyses to capture the dynamic response of metabolic networks to various stimuli or perturbations. This integration provides a more complete picture of how different omic layers interact over time to maintain cellular homeostasis or drive disease progression.

| Omics Field | Application of DL-Alanine-3-13C,2-d | Information Gained |

| Metabolomics | Tracing the ¹³C and ²H labels into downstream metabolites using MS and NMR. | Direct measurement of metabolic pathway activity and flux. diagnosticsworldnews.com |

| Proteomics | Incorporation of the labeled alanine into newly synthesized proteins (SILAC). | Quantification of protein synthesis and degradation rates. chempep.com |

| Fluxomics | Providing isotopic labeling data for computational models of metabolism. | Integrated, quantitative view of cellular or systemic metabolic function. nih.gov |

Advanced Quantitative Frameworks for Isotopic Flux Determination

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular reactions. 13cflux.net The precision and scope of MFA are highly dependent on the design of the isotopic labeling experiment. The use of multiple, strategically placed isotopic labels, as in DL-Alanine-3-13C,2-d, is crucial for improving the accuracy and resolution of flux maps. researchgate.net

Future directions in this area include:

Enhanced Flux Resolution: The use of combined ¹³C and ²H tracers provides more data points and constraints for MFA models, which helps to resolve fluxes that are otherwise difficult to distinguish. nih.govnih.gov For example, the dual label can help differentiate between pathways that have similar carbon transitions but different hydrogen exchanges, such as the reversibility of transamination versus pyruvate carboxylation. High-resolution mass spectrometry can distinguish between ¹³C and ²H based on their precise mass defects, allowing the contribution of each isotope to be quantified simultaneously from a single sample. nih.gov

Isotopically Non-stationary MFA (INST-MFA): While traditional MFA assumes the system is at an isotopic steady state, INST-MFA allows for the analysis of systems during the transient labeling phase. This approach can provide more information about intracellular metabolite pool sizes and fluxes. The distinct and complementary data from the ¹³C and ²H labels in DL-Alanine-3-13C,2-d can significantly enhance the resolving power of these complex models.

Integrated Modeling Approaches: The development of unified mathematical models that can simultaneously analyze positional isotopomer data from both NMR and mass isotopomer data from MS is a key area of innovation. nih.gov DL-Alanine-3-13C,2-d is perfectly suited for these integrated frameworks, as it generates distinct and measurable signals on both platforms, leading to more robust and reliable flux estimations. nih.gov

Identification of Novel Biological Roles and Pathways for Labeled Alanine

Alanine is a non-essential amino acid that plays a central role in metabolism. It is a primary substrate for hepatic gluconeogenesis and a key transporter of nitrogen in the body. creative-peptides.comnih.gov While its main metabolic routes are well-established, the use of advanced tracers like DL-Alanine-3-13C,2-d can help to uncover more subtle regulatory roles and previously uncharacterized pathways.

Emerging research will likely focus on:

D-Alanine Metabolism: While L-alanine is the proteinogenic isomer, D-alanine also plays important biological roles, particularly in bacterial cell walls. The metabolism of D-alanine in mammals is less understood but is known to proceed via D-amino acid oxidase. nih.gov Using the racemic DL-alanine tracer allows for the simultaneous investigation of both L- and D-alanine pathways, potentially revealing new insights into the significance of D-amino acid metabolism in health and disease.

Probing Enzyme Mechanisms: The specific labeling pattern can be used to study the in-vivo mechanism and kinetics of enzymes involved in alanine metabolism. For instance, tracking the fate of the deuterium at the C-2 position during transamination can provide information on the stereochemistry and reversibility of aminotransferase enzymes under physiological conditions.

Disease-Specific Metabolic Reprogramming: Alterations in alanine metabolism are associated with various diseases, including cancer and metabolic syndrome. Applying DL-Alanine-3-13C,2-d in disease models can help to precisely identify how metabolic pathways are rewired. This could reveal novel metabolic vulnerabilities that could be targeted for therapeutic intervention.

| Metabolic Pathway/Process | Key Enzyme(s) | Potential Insights from DL-Alanine-3-13C,2-d |

| Glucose-Alanine Cycle | Alanine Aminotransferase (ALT) | Quantify inter-organ flux of carbon and nitrogen between muscle and liver. creative-peptides.com |

| Gluconeogenesis | Pyruvate Carboxylase, PEPCK | Determine the contribution of alanine to glucose production; measure pyruvate cycling. nih.gov |

| Krebs Cycle Entry | Pyruvate Dehydrogenase (PDH) | Quantify the flux of alanine-derived pyruvate into the Krebs cycle versus gluconeogenesis. nih.gov |

| D-Alanine Oxidation | D-amino acid oxidase | Investigate the activity and physiological relevance of D-alanine metabolism in mammalian tissues. nih.gov |

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity and structural integrity of DL-Alanine-3-13C,2-d in synthesis workflows?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to verify the position and enrichment of at the C3 position. Compare chemical shifts with unlabeled DL-alanine to confirm isotopic substitution .

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-MS or GC-MS) quantifies the deuterium (2-d) incorporation at the C2 position. Isotopic peaks should align with theoretical mass distributions .

- Elemental Analysis : Validate total isotopic enrichment (≥99% , ≥96% D) against vendor specifications .

Q. What experimental precautions are critical when handling DL-Alanine-3-13C,2-d in aqueous solutions?

- Methodology :

- pH Stability : Monitor pH during dissolution, as deuteration at C2 may alter pKa values. Use buffered solutions (e.g., phosphate buffer, pH 7.4) to minimize proton exchange and isotopic scrambling .

- Storage : Store lyophilized aliquots at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles to maintain isotopic integrity .

Advanced Research Questions

Q. How can DL-Alanine-3-13C,2-d be utilized to resolve ambiguities in biomolecular NMR studies of alanine-rich proteins?

- Methodology :

- Selective Labeling : Incorporate DL-Alanine-3-13C,2-d into recombinant proteins via bacterial expression (e.g., E. coli M9 media). The -label at C3 simplifies -HSQC spectra by reducing signal overlap in methyl groups .

- Deuterium Effects : The 2-d label suppresses - scalar coupling, enhancing sensitivity in -detected experiments like HMQC .

Q. What strategies address discrepancies in metabolic flux analysis when using DL-Alanine-3-13C,2-d as a tracer?

- Methodology :

- LC-MS vs. NMR Validation : Cross-validate isotopic enrichment data between LC-MS (quantitative) and -NMR (position-specific). Discrepancies may arise from incomplete metabolic scrambling or unaccounted side reactions .

- Compartmental Modeling : Integrate time-resolved isotopic labeling data into kinetic models to distinguish cytosolic vs. mitochondrial alanine pools .

Q. How does deuteration at C2 in DL-Alanine-3-13C,2-d impact crystallographic resolution in X-ray diffraction studies?

- Methodology :

- Neutron Diffraction : Deuterium’s lower incoherent scattering improves signal-to-noise ratios in neutron crystallography, enabling precise localization of hydrogen/deuterium positions in active sites .

- Comparative Studies : Perform parallel experiments with protonated and deuterated analogs to isolate deuteration effects on crystal packing and resolution .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the thermal stability of DL-Alanine-3-13C,2-d under lyophilization?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from residual moisture or isotopic substitution altering lattice energies .

- Solid-State NMR : Probe crystallinity changes post-lyophilization. Amorphous phases (common in lyophilized samples) may exhibit lower thermal stability than crystalline forms .

Experimental Design Considerations

Q. What controls are essential when using DL-Alanine-3-13C,2-d in in vivo metabolic tracing studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.